molecular formula C12H9ClO2S B7962955 Methyl 2-chloro-5-(thiophen-2-YL)benzoate

Methyl 2-chloro-5-(thiophen-2-YL)benzoate

Cat. No.: B7962955
M. Wt: 252.72 g/mol
InChI Key: CSIZYLFHFVFZGX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(thiophen-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a thiophene ring, a chlorine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(thiophen-2-yl)benzoate typically involves the esterification of 2-chloro-5-(thiophen-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(thiophen-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-azido-5-(thiophen-2-yl)benzoate or 2-thiocyanato-5-(thiophen-2-yl)benzoate.

    Oxidation: Formation of 2-chloro-5-(thiophen-2-yl)sulfoxide or sulfone.

    Reduction: Formation of 2-chloro-5-(thiophen-2-yl)benzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-5-(thiophen-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(thiophen-2-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and chlorine atom may play a role in binding to these targets, while the ester group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-(thiophen-2-yl)benzoate: Characterized by the presence of a thiophene ring, chlorine atom, and methyl ester group.

    Methyl 2-chloro-5-(furan-2-yl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 2-chloro-5-(pyridin-2-yl)benzoate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This makes it particularly valuable in the development of materials with specific electronic characteristics and in medicinal chemistry for the design of bioactive compounds.

Properties

IUPAC Name

methyl 2-chloro-5-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIZYLFHFVFZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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